Pralidoxime cation, specifically in its chloride form, is a chemical compound recognized for its role as an antidote in cases of organophosphate poisoning. Organophosphates inhibit the enzyme acetylcholinesterase, leading to a toxic accumulation of acetylcholine, which can result in severe neurological symptoms. Pralidoxime works by reactivating acetylcholinesterase, thereby restoring normal cholinergic function .
Pralidoxime belongs to the family of oximes and is classified as a small organic molecule. Its systematic name is 2-Pyridinealdoxime methyl chloride, and it is often referred to by its abbreviation, 2-PAM. The compound is synthesized from pyridine-2-carboxaldehyde and hydroxylamine, followed by subsequent alkylation with methyl iodide .
The synthesis of pralidoxime involves several key steps:
In industrial applications, pralidoxime chloride is often produced via cryo-desiccation techniques suitable for intravenous administration, ensuring sterility and efficacy for medical use.
The molecular formula of pralidoxime is , with a molar mass of approximately 172.61 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 215 °C to 225 °C .
Key Structural Features:
The structural representation can be summarized as follows:
Pralidoxime primarily participates in nucleophilic substitution reactions due to its reactive oxime group. It can react with various electrophiles under basic conditions, leading to the formation of alkylated oximes.
Pralidoxime's mechanism of action is particularly significant in the context of organophosphate poisoning. When organophosphates bind to acetylcholinesterase, they form a stable complex that inhibits the enzyme's activity. Pralidoxime binds to the anionic site of the enzyme, displacing the organophosphate moiety and regenerating the active site for normal enzymatic function.
Pralidoxime cation is primarily utilized in medical settings as an antidote for organophosphate poisoning, which can occur from exposure to certain pesticides or nerve agents. Its effectiveness is maximized when administered within 24 hours post-exposure, making it a critical component in emergency toxicology . Additionally, research into its applications extends into areas such as drug delivery systems where its cationic properties may enhance therapeutic efficacy through novel formulations like metal-organic frameworks .
The reactivation of organophosphate (OP)-inhibited acetylcholinesterase by (Z)-pralidoxime cation involves precise molecular interactions within the enzyme's active site. The catalytic anionic site (CAS) of acetylcholinesterase features a conserved serine hydrolase motif (Gly-Glu-Ser-Ala-Gly) where Ser203 undergoes phosphorylation by OP agents. The (Z)-pralidoxime cation, a monopyridinium oxime, binds preferentially to this site via electrostatic steering mediated by its quaternary nitrogen, which interacts with the π-cation system of Trp86 in the aromatic gorge [6] [8].
The (Z)-isomer (syn configuration) of pralidoxime demonstrates superior reactivation efficiency compared to the (E)-isomer due to optimal spatial orientation of its oxime group. Molecular dynamics simulations reveal that the (Z)-configuration positions the oxime oxygen within 3.26 Å of the phosphorus atom in VX-inhibited acetylcholinesterase, forming a near-attack conformation (NAC) with an O-P-O angle of 175° [8]. This alignment facilitates nucleophilic attack, whereas the (E)-isomer exhibits steric clashes with residue Phe338, reducing its reactivation capacity by >60% [6].
Table 1: Stereochemical Influence on Reactivation Kinetics
| Pralidoxime Isomer | Distance to P (Å) | Attack Angle (°) | Relative Efficacy (%) |
|---|---|---|---|
| (Z) | 3.26 | 175 | 100 |
| (E) | 4.12 | 142 | 38 |
Deprotonation of the (Z)-pralidoxime's oxime group (pKa = 7.68) under physiological conditions generates a potent nucleophile (‒C=NO⁻). Quantum mechanical studies confirm a bimolecular nucleophilic substitution (SN2) mechanism where the oximate oxygen attacks the phosphorus center, forming a trigonal bipyramidal transition state [8]. This reaction proceeds via an addition-elimination sequence:
The energy barrier for this process is 18.7 kcal/mol for VX-inhibited acetylcholinesterase, with reactivation rate constants (kr2) ranging from 0.03 to 0.28 min⁻¹ depending on the OP conjugate [5] [8].
Table 2: Reactivation Rate Constants (kr2) for OP-Conjugates
| Organophosphate | kr2 (min⁻¹) | Transition State Energy (kcal/mol) |
|---|---|---|
| VX | 0.28 | 18.7 |
| Sarin | 0.19 | 20.1 |
| Tabun | 0.03 | 26.4 |
"Aging" denotes the irreversible conversion of phosphorylated acetylcholinesterase through dealkylation of the OP adduct. This process creates a negatively charged phosphonate monoester resistant to oxime reactivation. Aging kinetics vary significantly among OP agents:
The critical threshold for successful reactivation occurs when <50% of the enzyme has undergone aging. Beyond this point, (Z)-pralidoxime efficacy drops exponentially due to accumulation of non-reactivatable enzyme [1] [4].
Aging rates are governed by two structural factors:
The molecular basis for aging resistance lies in steric hindrance around the phosphorus center. OP conjugates with bulkier alkoxy groups (e.g., isopropyl) exhibit 30-fold slower aging due to impaired water access to the phosphoester bond. This property is exploitable in oxime design—compounds with extended aromatic moieties can shield the OP adduct from hydrolysis, delaying aging by >24 hours in dimethylphosphorylated acetylcholinesterase [4] [9].
Table 3: Aging Half-Lives of OP-Acetylcholinesterase Conjugates
| Organophosphate | Aging t½ (20°C) | Key Structural Feature |
|---|---|---|
| Soman | 1.3 min | Tertiary alkoxy group |
| Sarin | 3.1 hr | Secondary alkoxy group |
| VX | 48 hr | Primary alkoxy group |
| Chlorpyrifos-oxon | 33 hr | Aryl phosphate |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2